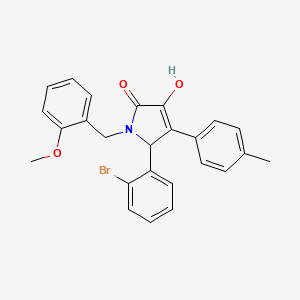
5-(2-bromophenyl)-3-hydroxy-1-(2-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-BROMOPHENYL)-3-HYDROXY-1-[(2-METHOXYPHENYL)METHYL]-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core with various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-BROMOPHENYL)-3-HYDROXY-1-[(2-METHOXYPHENYL)METHYL]-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the bromophenyl, methoxyphenyl, and methylphenyl groups through electrophilic aromatic substitution or cross-coupling reactions.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromophenyl group may yield various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity:
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(2-BROMOPHENYL)-3-HYDROXY-1-[(2-METHOXYPHENYL)METHYL]-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(2-Fluorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the bromophenyl group may impart unique reactivity and biological activity compared to its chloro- and fluoro- analogs. The specific substitution pattern and functional groups contribute to its distinct chemical and physical properties.
Properties
Molecular Formula |
C25H22BrNO3 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4-hydroxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22BrNO3/c1-16-11-13-17(14-12-16)22-23(19-8-4-5-9-20(19)26)27(25(29)24(22)28)15-18-7-3-6-10-21(18)30-2/h3-14,23,28H,15H2,1-2H3 |
InChI Key |
ADWUDWHVGPFOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3Br)CC4=CC=CC=C4OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


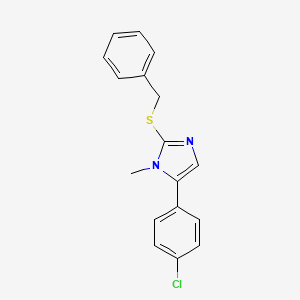
![4-[(4-Bromophenyl)amino]-6-fluoroquinoline-3-carbonitrile](/img/structure/B11273020.png)
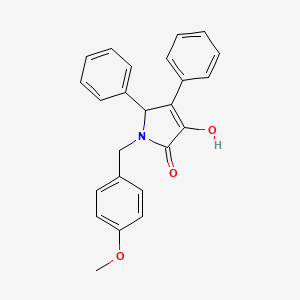
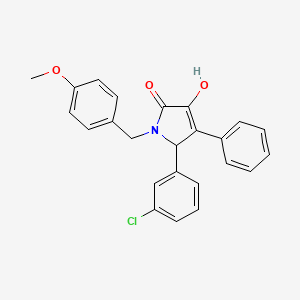

![4-Methyl-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11273043.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11273046.png)
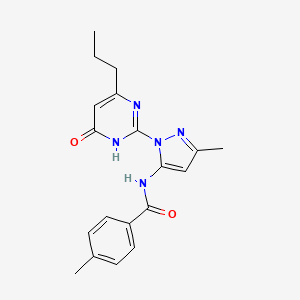
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B11273065.png)
![ethyl [4-({1-[(2-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B11273092.png)
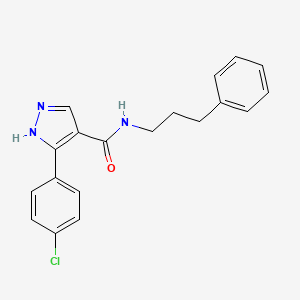
![3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione](/img/structure/B11273111.png)
![5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273117.png)
![N-(5-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273120.png)
